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An In-Depth Technical Guide to the Structural Analysis of 4,4-Pentamethylenepiperidine
Hydrochloride

Introduction: The Significance of a Spirocyclic
Scaffold

4,4-Pentamethylenepiperidine hydrochloride, also known as 1-azaspiro[5.5]undecane
hydrochloride, is a spirocyclic aliphatic amine. Its rigid, three-dimensional structure, comprised
of a piperidine ring fused at the C4 position with a cyclohexane ring, makes it a valuable
scaffold in medicinal chemistry and drug development. The piperidine moiety is a common
feature in numerous pharmaceuticals, recognized for its role in interacting with biological
targets.[1][2][3] Specifically, 4,4-Pentamethylenepiperidine hydrochloride has been identified as
a blocker of the M2 proton channel of the influenza A virus, highlighting its potential in antiviral
research.[4][5]

The precise characterization of its molecular structure is paramount. For drug development
professionals, understanding the exact conformation, bond lengths, angles, and electronic
properties is not merely an academic exercise. It is the foundation for structure-activity
relationship (SAR) studies, computational modeling, and the rational design of more potent and
selective therapeutic agents.[6] This guide provides a comprehensive, field-proven framework
for the definitive structural elucidation of 4,4-Pentamethylenepiperidine hydrochloride,
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synthesizing data from multiple analytical techniques to create a self-validating analytical

workflow.

Logical Framework for Structural Elucidation

The confirmation of a chemical structure, particularly for a regulatory or development setting,

relies on the convergence of evidence from orthogonal analytical methods. Our approach

begins with techniques that confirm the fundamental connectivity and molecular formula, and

progresses to those that define its precise three-dimensional architecture.
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Caption: Workflow for the comprehensive structural analysis of 4,4-Pentamethylenepiperidine

HCI.
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Mass Spectrometry (MS): The First Checkpoint

Expertise & Rationale: Mass spectrometry serves as the initial verification step, providing the
exact molecular weight and, through high-resolution analysis, the molecular formula. For a
hydrochloride salt, Electrospray lonization (ESI) is the technique of choice due to its soft
ionization mechanism, which is ideal for pre-charged molecules. We expect to observe the
protonated molecule of the free base ([M+H]").

Experimental Protocol (ESI-MS):

o Sample Preparation: Prepare a ~1 mg/mL solution of 4,4-Pentamethylenepiperidine
hydrochloride in a 50:50 mixture of methanol and deionized water.

 Instrument: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped
with an ESI source.

« lonization Mode: Operate in positive ion mode.
« Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 pL/min.
o Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

» Validation: The primary validation is the detection of the monoisotopic mass of the
protonated free base (CioH19N) with high accuracy (typically < 5 ppm error).

Expected Data Summary:

Parameter Expected Value
Molecular Formula (Free Base) C1oH1oN
Molecular Weight (HCI Salt) 189.73 g/mol [4]
Monoisotopic Mass (Free Base) 153.1518 Da
Observed lon ([M+H]*) m/z 154.1596

Collision-Induced Dissociation (MS/MS) can further support the structure by revealing
characteristic fragmentation patterns, providing confidence in the spirocyclic core.[7]
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Fourier-Transform Infrared (FTIR) Spectroscopy:
Functional Group Fingerprinting

Expertise & Rationale: FTIR is a rapid, non-destructive technique that confirms the presence of
key functional groups and provides a unique "fingerprint" for the molecule.[8][9] For this
compound, the spectrum is expected to be relatively simple, dominated by N-H and C-H
vibrations. Its primary role here is confirmatory—ensuring the absence of unexpected
functionalities (like carbonyls from oxidation) and verifying the presence of the protonated

amine.
Experimental Protocol (ATR-FTIR):

o Sample Preparation: Place a small amount of the solid 4,4-Pentamethylenepiperidine
hydrochloride powder directly onto the Attenuated Total Reflectance (ATR) crystal.

e Instrument: Use an FTIR spectrometer equipped with an ATR accessory.
e Background: Collect a background spectrum of the clean, empty ATR crystal.

o Data Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans over the
range of 4000-600 cm~* with a resolution of 4 cm~2.[10]

« Validation: The protocol is validated by the stability of the baseline and the reproducibility of
the spectrum upon repeated measurements.

Expected Data Summary:

Wavenumber (cm~—2) Vibration Type Expected Appearance
~3200-2700 N*-H Stretch (Ammonium salt)  Broad, strong absorption
~2930 & ~2850 C-H Stretch (Aliphatic CH2) Strong, sharp peaks
~1600-1500 N-H Bend Medium intensity

~1450 C-H Bend (Scissoring) Medium intensity

~1100 C-N Stretch Medium intensity
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The broadness of the N*-H stretch is a hallmark of hydrogen bonding in the solid state, a key
feature of the hydrochloride salt.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Blueprint of Connectivity

Expertise & Rationale: NMR is the most powerful technique for determining the precise
connectivity of atoms in a molecule in solution.[12] For 4,4-Pentamethylenepiperidine
hydrochloride, *H and 3C NMR will confirm the carbon-hydrogen framework, while 2D NMR
experiments (like COSY and HSQC) will establish proton-proton and proton-carbon
correlations, respectively, validating the spirocyclic structure.[13] Due to the molecule's high
degree of symmetry (a C2 axis passing through the nitrogen and the spiro carbon), a simplified
spectrum is anticipated.

Click to download full resolution via product page
Caption: Structure of 4,4-Pentamethylenepiperidine, the free base of the target analyte.
Experimental Protocol (*H, *3C, and 2D NMR):

o Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of a suitable
deuterated solvent (e.g., DMSO-ds or D20). Tetramethylsilane (TMS) is used as an internal
standard (0 ppm).

 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for good
signal dispersion.

e 1H NMR Acquisition: Acquire a standard proton spectrum. The high symmetry should result in
only a few distinct signals for the piperidine and cyclohexane protons.

e 13C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to symmetry, only
four carbon signals are expected: the spiro C, two distinct piperidine carbons, and three
distinct cyclohexane carbons.
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« 2D NMR (COSY & HSQC):

o COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on
adjacent carbons).

o HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its
directly attached carbon signal.

» Validation: The integration of the *H NMR signals should correspond to the number of
protons for each environment. The correlations observed in the 2D spectra must be
consistent with the proposed spirocyclic structure.

Predicted NMR Data Summary (lllustrative, in DMSO-de):

Predicted Shift

Nucleus Multiplicity Assignment
(ppm)
H ~8.5-9.5 Broad singlet N*-Hz
_ 4H, Piperidine C2/C6
H ~3.0 Multiplet
(alpha to N)
) 4H, Piperidine C3/C5
1H ~1.8 Multiplet
(beta to N)
_ 10H, Cyclohexane
H ~1.5 Multiplet
CH:2
13C ~45 - Piperidine C2/C6
13C ~35 - Spiro C4
13C ~30 - Piperidine C3/C5
13C ~20-35 - Cyclohexane Carbons

Note: Actual chemical shifts can vary based on solvent and concentration. These values are
based on typical shifts for similar piperidine and cyclohexane structures.[14][15]
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Single-Crystal X-ray Crystallography: The Definitive
3D Structure

Expertise & Rationale: While NMR provides the solution-state structure, X-ray crystallography
provides unambiguous, high-resolution proof of the three-dimensional arrangement of atoms in
the solid state.[16] This is the gold standard for confirming stereochemistry, conformation, and
intermolecular interactions, such as the hydrogen bonding between the ammonium proton and
the chloride anion.[17][18] The primary challenge is often growing a single crystal of sufficient
quality.

Experimental Protocol (Crystal Growth & Data Collection):

o Crystal Growth (Self-Validating Step): The ability to grow a well-ordered single crystal is in
itself an indication of high sample purity.

o Slow Evaporation: Dissolve the compound to near-saturation in a suitable solvent (e.g.,
methanol or an ethanol/water mixture). Cover the container with a perforated film and
allow the solvent to evaporate slowly over several days in a vibration-free environment.
[19]

o Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this
vial inside a larger, sealed jar containing a more volatile "anti-solvent” in which the
compound is poorly soluble (e.g., diethyl ether). The anti-solvent vapor slowly diffuses into
the vial, reducing the compound's solubility and inducing crystallization.[19]

o Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm) and mount it on a
goniometer head.

o Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A stream of cold
nitrogen (~100 K) is used to minimize thermal motion. X-rays are directed at the crystal, and
the diffraction pattern is recorded as the crystal is rotated.

» Structure Solution and Refinement: The diffraction data is processed to determine the unit
cell dimensions and the electron density map. An atomic model is fitted to the electron
density and refined to yield the final structure.
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» Validation: The quality of the final structure is assessed using metrics like the R-factor
(residual factor), which should be low (< 0.05 for a good structure), and by checking for
physically reasonable bond lengths and angles.

Conclusion: A Synthesis of Evidence

The structural analysis of 4,4-Pentamethylenepiperidine hydrochloride is a multi-faceted
process that requires a logical and systematic application of modern analytical techniques. By
integrating the data from Mass Spectrometry, FTIR, NMR, and X-ray Crystallography, a
researcher can build an unassailable case for the compound's identity, purity, and three-
dimensional structure. This rigorous, self-validating workflow ensures the highest level of
scientific integrity, providing the trustworthy data essential for advancing research and drug
development programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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